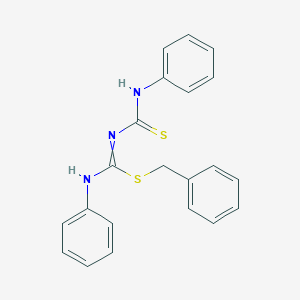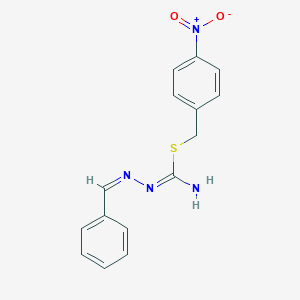![molecular formula C20H23N3O8 B307326 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate](/img/structure/B307326.png)
2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate, also known as BAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAA is a member of the triazole family and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate is not fully understood. However, studies have suggested that 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate may act by inhibiting the activity of certain enzymes involved in cell proliferation and DNA replication. 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate may also induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has been found to have several biochemical and physiological effects. Studies have shown that 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate can induce cell cycle arrest and apoptosis in cancer cells. 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has also been found to possess anti-inflammatory properties and can inhibit the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate is also stable under normal laboratory conditions. However, 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate. One potential area of research is the development of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate and its potential use as a tool for studying cellular processes. Additionally, further studies are needed to determine the safety and toxicity of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate in vivo.
Synthesemethoden
The synthesis of 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate involves several steps, including the reaction of propargyl alcohol with 2-azidoacetate, followed by the addition of phenylacetylene and a copper-catalyzed azide-alkyne cycloaddition. The final product is obtained by acetylation of the intermediate compound.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has been extensively studied for its potential applications in the field of medicinal chemistry. Studies have shown that 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate exhibits potent antitumor activity against various cancer cell lines. 2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate has also been found to possess antimicrobial properties against several strains of bacteria and fungi.
Eigenschaften
Produktname |
2,3-Bis(acetyloxy)-1-[(acetyloxy)methyl]-3-(2-phenyl-2H-1,2,3-triazol-4-yl)propyl acetate |
|---|---|
Molekularformel |
C20H23N3O8 |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
[2,3,4-triacetyloxy-4-(2-phenyltriazol-4-yl)butyl] acetate |
InChI |
InChI=1S/C20H23N3O8/c1-12(24)28-11-18(29-13(2)25)20(31-15(4)27)19(30-14(3)26)17-10-21-23(22-17)16-8-6-5-7-9-16/h5-10,18-20H,11H2,1-4H3 |
InChI-Schlüssel |
FAVCUUQOZGVLMI-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C(C(C1=NN(N=C1)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(C(C(C1=NN(N=C1)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine](/img/structure/B307244.png)
![Ethyl 4-((3-((4-(ethoxycarbonyl)phenyl)imino)[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)amino)benzoate](/img/structure/B307245.png)
![methyl N'-benzylidene-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazonothiocarbamate](/img/structure/B307248.png)
![benzyl N'-phenyl-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]imidothiocarbamate](/img/structure/B307250.png)
![(1Z)-2-benzyl-1-[(4E,5Z)-4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-thiazolidin-2-ylidene]-3-phenyl-isothiourea](/img/structure/B307251.png)
![ethyl N'-phenyl-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]imidothiocarbamate](/img/structure/B307252.png)
![(6Z)-6-[[2-[4,5-bis[(4-methylphenyl)imino]-1,3-thiazol-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307254.png)
![N'-[3-{4-nitrophenyl}-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307255.png)
![Ethyl 4-[(2-{[(dimethylamino)carbothioyl]imino}-5-{[4-(ethoxycarbonyl)phenyl]imino}-3-{4-nitrophenyl}-1,3-thiazolidin-4-ylidene)amino]benzoate](/img/structure/B307256.png)
![N'-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307257.png)



